N-(1,3-Benzothiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
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Overview
Description
N-(1,3-Benzothiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide: is a complex organic compound that features a benzothiazole ring, a thiazolidinone ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiazolidinone intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, thiourea, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzothiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-Benzothiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-Benzothiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Thiazolidinone derivatives: Studied for their anti-inflammatory and antidiabetic properties.
Thiophene derivatives: Used in the development of organic semiconductors and photovoltaic materials.
Uniqueness
N-(1,3-Benzothiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N3O2S4 |
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Molecular Weight |
473.7 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C21H19N3O2S4/c25-18(23-20-22-15-8-3-4-9-16(15)29-20)10-2-1-5-11-24-19(26)17(30-21(24)27)13-14-7-6-12-28-14/h3-4,6-9,12-13H,1-2,5,10-11H2,(H,22,23,25)/b17-13+ |
InChI Key |
FSAMGWDKKDSYCW-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCCCN3C(=O)C(=CC4=CC=CS4)SC3=S |
Origin of Product |
United States |
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